1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea
Description
1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea is a synthetic organic compound that features a unique combination of fluorinated alkyl groups and a thiazole ring
Properties
IUPAC Name |
1-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6N3O2S/c1-2-20-7(8(10,11)12,9(13,14)15)18-5(19)17-6-16-3-4-21-6/h3-4H,2H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXGTDWMGAZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated alkyl group: This step involves the reaction of a fluorinated alkyl halide with an appropriate nucleophile.
Coupling of the thiazole ring with the fluorinated alkyl group: This step is typically carried out under mild conditions using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)amine
- 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)carbamate
Uniqueness
1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea is unique due to its combination of a highly fluorinated alkyl group and a thiazole ring. This structural feature imparts specific properties, such as high lipophilicity and stability, which may not be present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
